5-Hydroxy-6-methylindan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-6-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-4-8-7(5-10(6)12)2-3-9(8)11/h4-5,12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUNHVNFIJYFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2=O)C=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254665 | |
| Record name | 2,3-Dihydro-5-hydroxy-6-methyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721948-91-0 | |
| Record name | 2,3-Dihydro-5-hydroxy-6-methyl-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=721948-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5-hydroxy-6-methyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 5 Hydroxy 6 Methylindan 1 One
Established Synthetic Routes to 5-Hydroxy-6-methylindan-1-one and its Key Precursors
The construction of the this compound framework relies on forming the five-membered ring fused to the benzene (B151609) core. This is typically achieved through the cyclization of a suitable 3-arylpropanoic acid precursor, namely 3-(3-hydroxy-4-methylphenyl)propanoic acid.
Intramolecular Cyclization Approaches
Intramolecular cyclization is the most common and direct strategy for synthesizing 1-indanones. This approach involves the formation of a carbon-carbon bond between the aromatic ring and the acyl group of a 3-arylpropanoic acid derivative. The effectiveness of this reaction is highly dependent on the catalyst and reaction conditions.
Friedel-Crafts Acylation: The intramolecular Friedel-Crafts acylation is a cornerstone of indanone synthesis. nih.gov This reaction typically employs a strong Lewis acid or a Brønsted acid to promote the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. For the synthesis of this compound, the precursor 3-(3-hydroxy-4-methylphenyl)propanoic acid would be cyclized. The presence of two activating groups (hydroxyl and methyl) on the aromatic ring facilitates the electrophilic aromatic substitution. However, the choice of acid is crucial to avoid unwanted side reactions. Polyphosphoric acid (PPA) is a common reagent for this transformation. researchgate.net A patent describes a method for preparing 5-hydroxy-1-indanone (B188539) from anisole (B1667542) and 3-chloropropionyl chloride using a Lewis acid catalyst mixture, which proceeds through a Friedel-Crafts acylation followed by demethylation and cyclization. google.com
Nazarov Reaction: The Nazarov cyclization is a powerful method for constructing five-membered rings via the 4π-electrocyclization of a divinyl ketone or its precursor. beilstein-journals.org While not a direct route from a propanoic acid, it can be adapted to form the indanone skeleton from appropriately substituted α,β-unsaturated ketones. For instance, a chalcone (B49325) derivative can undergo Nazarov cyclization in the presence of a Lewis or Brønsted acid to yield a substituted indanone. beilstein-journals.org This method is particularly useful for introducing substituents at the 2- and 3-positions of the indanone core.
NbCl₅-induced Cyclization: Niobium pentachloride (NbCl₅) has emerged as a highly effective Lewis acid for promoting Friedel-Crafts reactions under mild conditions. beilstein-journals.org It can catalyze the one-step synthesis of 1-indanones from an aromatic substrate and an acrylic acid derivative. beilstein-journals.org This method is advantageous due to the high oxophilicity of NbCl₅, which facilitates the reaction.
TFSA-catalyzed Cyclization: Trifluoromethanesulfonic acid (TFSA), also known as triflic acid, is a superacid that can catalyze the intramolecular cyclization of esters to form 1-indanones quantitatively under mild conditions. beilstein-journals.org Its high acidity allows for efficient protonation and subsequent cyclization where other acids might fail. For example, the synthesis of 5-hydroxy-6-methoxy-1-indanone (B23315) from 3-(3-hydroxy-4-methoxyphenyl)propionic acid has been achieved with high yield using TFSA. chemicalbook.com
| Method | Catalyst/Reagent | Key Features | Typical Precursor |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, PPA, H₂SO₄ | Classic, widely used method for cyclizing arylpropanoic acids. | 3-Arylpropanoic acid or acyl chloride |
| Nazarov Reaction | Lewis/Brønsted Acids (e.g., AlCl₃, TFA) | 4π-electrocyclization of divinyl ketones. | Aryl vinyl ketones (Chalcones) |
| NbCl₅-induced Cyclization | Niobium Pentachloride (NbCl₅) | Mild conditions, one-step synthesis from arene and acrylic acid. | Arene + Acrylic Acid Derivative |
| TFSA-catalyzed Cyclization | Trifluoromethanesulfonic Acid (TFSA) | Superacid catalysis, high yields under mild conditions. | Arylpropanoic acid or ester |
Photochemical Synthesis and Photoenolization Reactions Leading to Indanones
Photochemical methods offer an alternative, often milder, pathway to indanone synthesis. These reactions proceed through excited states and can provide access to structures that are difficult to obtain through thermal reactions.
A key photochemical route involves the irradiation of o-alkylphenyl ketones. beilstein-journals.org The process is initiated by an n-π* excitation of the carbonyl group, followed by a 1,5-hydrogen migration from the ortho-alkyl substituent to the carbonyl oxygen. This forms a 1,4-diradical intermediate which, after subsequent steps, cyclizes to form the 1-indanone (B140024). beilstein-journals.org The synthesis of 6-methyl-1-indanone, a close structural analog of the target compound, has been achieved via a rapid photochemical method based on intramolecular hydrogen transfer and enolization.
Photoenolization can also induce cycloadditions that lead to indanone systems. For instance, irradiation of certain benzoyl oxiranes leads to the formation of β-hydroxy functionalized indanones through a photoenolization mechanism.
Multistep Synthesis from Aromatic and Aliphatic Building Blocks
Constructing this compound from basic aromatic and aliphatic precursors is a versatile strategy that allows for the introduction of various substituents. A general approach starts with a substituted phenol (B47542), such as m-cresol (B1676322) (3-methylphenol).
A plausible synthetic sequence would be:
Protection: The hydroxyl group of m-cresol is protected, for example, as a methyl ether (forming 3-methylanisole), to prevent unwanted side reactions in subsequent steps.
Acylation: A Friedel-Crafts acylation with an appropriate three-carbon aliphatic building block, such as 3-chloropropionyl chloride, is performed. The directing effects of the methyl and methoxy (B1213986) groups will guide the acylation to the desired position.
Cyclization: The resulting ketone undergoes intramolecular Friedel-Crafts cyclization, often promoted by a strong acid like PPA, to form the indanone ring.
Deprotection: The protecting group on the hydroxyl function is removed (e.g., demethylation using BBr₃) to yield the final product, this compound.
A patented method for producing 5-hydroxy-1-indanone involves reacting 2,6-dibromophenol (B46663) with 3-chloropropionyl chloride, followed by a Lewis acid-catalyzed cyclization and subsequent debromination. google.com This multistep approach highlights the use of directing groups and subsequent removal to achieve the desired substitution pattern.
Stereoselective Synthesis of this compound and its Chiral Analogues
The introduction of chirality into the indanone framework is of significant interest, particularly for applications in medicinal chemistry and catalysis. Stereoselective synthesis aims to control the formation of stereocenters, leading to enantiomerically enriched or pure products.
Asymmetric Catalysis in Indanone Formation
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. Several catalytic systems have been developed for the enantioselective synthesis of indanones.
Rhodium-catalyzed asymmetric intramolecular 1,4-addition is an effective method for synthesizing chiral 3-aryl-1-indanones. organic-chemistry.org This reaction uses a chiral ligand, such as (R)-MonoPhos®, to induce enantioselectivity, achieving high yields and excellent enantiomeric excess. beilstein-journals.org Similarly, nickel-catalyzed reductive cyclization of enones has been shown to produce a wide array of indanones with high enantiomeric induction. organic-chemistry.org These methods could be adapted to create chiral analogs of this compound by designing appropriate substrates with a prochiral center.
| Catalytic System | Reaction Type | Chiral Ligand Example | Outcome |
|---|---|---|---|
| Rhodium (Rh) | Asymmetric 1,4-Addition | (R)-MonoPhos® | High yields and enantioselectivities for 3-substituted indanones. |
| Nickel (Ni) | Reductive Cyclization | Chiral Phosphine Ligands | High enantiomeric induction for various indanones. |
| Iridium (Ir) | Asymmetric Hydrogenation | Tropos Biphenyl Phosphine-Oxazoline | Excellent yields and good enantioselectivities for 3-arylindanones. |
Chiral Auxiliary and Chiral Ligand Strategies
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
In the context of indanone synthesis, a chiral auxiliary could be attached to the 3-arylpropanoic acid precursor. For example, forming an amide with a chiral amine like pseudoephedrine or an Evans oxazolidinone. The chiral environment provided by the auxiliary would then direct reactions such as alkylation at the α-position to the carbonyl group. Subsequent cleavage of the auxiliary and cyclization would yield a chiral 2-substituted-1-indanone.
Chiral ligands, as mentioned in the asymmetric catalysis section, are crucial for transferring chirality from the catalyst to the product. Ligands like chiral bisphosphines (e.g., BINAP) or phosphoramidites (e.g., MonoPhos) coordinate to a metal center and create a chiral pocket around the active site, forcing the substrate to react in a stereoselective manner. beilstein-journals.org The development of new and more efficient chiral ligands continues to be a major focus in the field of asymmetric synthesis. rsc.org
Enantioselective Derivatization
The creation of chiral centers in the indanone framework is crucial for accessing enantiomerically pure compounds with specific biological activities. Enantioselective derivatization of the this compound core can be achieved through several modern catalytic strategies, primarily targeting the carbonyl group or positions on the cyclopentanone (B42830) ring.
One prominent method is the asymmetric reduction of the ketone to produce chiral indanols. While direct studies on this compound are limited, analogous transformations on substituted indanones provide significant insights. Asymmetric transfer hydrogenation (ATH) using chiral catalysts, such as those derived from ruthenium or rhodium with chiral ligands, is a well-established technique for producing chiral alcohols with high enantioselectivity. whiterose.ac.uk
Organocatalysis offers another powerful route for enantioselective transformations. nih.gov Chiral secondary amines, such as those derived from proline, can catalyze asymmetric α-functionalization reactions. For instance, N-heterocyclic carbene (NHC) catalysts have been used in the enantioselective intramolecular hydroacylation of substrates bearing electron-neutral olefins to yield chiral indanones with up to 98% enantiomeric excess (ee). rsc.org Furthermore, rhodium-catalyzed asymmetric intramolecular 1,4-additions of chalcone derivatives have been developed to synthesize chiral 3-aryl-1-indanones in high yields and excellent enantioselectivities (up to 95% ee). acs.orgorganic-chemistry.org These methods could potentially be adapted for the derivatization of the this compound scaffold.
A summary of relevant enantioselective methods for indanone derivatives is presented below.
| Method | Catalyst/Reagent | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Reductive-Heck | Palladium catalyst | 3-Substituted Indanones | Good | High | figshare.com |
| Rh-Catalyzed 1,4-Addition | Rhodium/MonoPhos | 3-Aryl-1-indanones | up to 95 | up to 95 | acs.org |
| NHC-Catalyzed Hydroacylation | N-Heterocyclic Carbene | Chiral Indanones | Good-Excellent | 85-98 | rsc.org |
| Organocatalytic Annulation | Thiourea derivative | Fused Heterocycles | up to 91 | up to 99 | nih.gov |
Derivatization Reactions and Functional Group Transformations of the this compound Core
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxy (-OH) and methyl (-CH₃) groups. Both are ortho- and para-directing substituents. masterorganicchemistry.com The hydroxyl group is a particularly powerful activator, making the ring highly susceptible to electrophiles. britannica.com
The directing effects of these two groups are synergistic, primarily activating the C4 and C7 positions.
Nitration: Treatment with dilute nitric acid can introduce a nitro group (-NO₂) onto the aromatic ring, likely at the C7 position due to steric hindrance from the indanone ring at C4. Direct nitration of phenols can sometimes lead to oxidative decomposition, so controlled conditions are necessary. libretexts.org
Halogenation: Reactions with halogens (e.g., Br₂ in a non-polar solvent) can introduce a halogen atom. Due to the high activation by the phenol group, these reactions can proceed even without a Lewis acid catalyst and may lead to polysubstitution if not carefully controlled.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can introduce alkyl and acyl groups, respectively. The high reactivity of the phenol ring facilitates these reactions. For example, Friedel-Crafts reactions on p-cresol (B1678582) (4-methylphenol), a similar structural unit, are well-documented. libretexts.orglibretexts.org
The carbonyl group at C1 is a primary site for nucleophilic attack.
Grignard Reactions: Addition of Grignard reagents (R-MgX) to the carbonyl group, followed by an acidic workup, yields tertiary alcohols. This is a fundamental method for introducing new carbon-carbon bonds at the C1 position.
Wittig Reaction: The Wittig reaction, using a phosphonium (B103445) ylide (Ph₃P=CHR), can convert the carbonyl group into an alkene (C=CHR). This allows for the extension of the carbon skeleton with a double bond at the C1 position.
Formation of Imines and Enamines: The ketone can react with primary amines to form imines or with secondary amines to form enamines. These derivatives are valuable intermediates for further functionalization.
Reduction of the Carbonyl Group: The ketone at C1 can be readily reduced to a secondary alcohol (indanol). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over catalysts like palladium on carbon (Pd/C) can also achieve this reduction. mdpi.com
Oxidation: The phenol group makes the molecule susceptible to oxidation. Strong oxidizing agents can lead to the formation of quinone-type structures or ring-opening. libretexts.org Selective oxidation of other parts of the molecule while preserving the phenol and ketone would require careful selection of reagents and protecting group strategies.
Halogenation: Besides electrophilic aromatic substitution, halogenation can occur at the α-position to the carbonyl group (C2) under specific conditions, often involving enolate intermediates. For example, 2-bromo-6-methoxy-3-phenyl-1-indanone has been synthesized via bromination of the corresponding indanone. nih.gov
Amination: The most common method for introducing an amine group is through reductive amination. wikipedia.org This one-pot reaction involves the initial formation of an imine by reacting the indanone with an amine (or ammonia), which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. researchgate.netcommonorganicchemistry.com This process converts the carbonyl group directly into an amino group. Enzymes known as reductive aminases (RedAms) are also capable of catalyzing such transformations, sometimes requiring fewer equivalents of the amine compared to traditional chemical methods. nih.gov
Green Chemistry Approaches in this compound Synthesis (e.g., Solvent-free, Catalytic, Microwave-assisted)
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of indanones, including this compound, has benefited from the application of green chemistry principles. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate indanone synthesis. nih.gov For instance, the intramolecular Friedel-Crafts acylation, a key step in forming the indanone ring, can be performed under microwave conditions, often leading to shorter reaction times and improved yields compared to conventional heating. ruc.dkresearchgate.net Microwave-assisted Nazarov cyclizations of chalcones also provide an efficient route to indanones, reducing reaction times from hours to minutes. nih.govpreprints.org
Catalytic Approaches: The use of catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry. Metal triflates have been used as recyclable catalysts for intramolecular Friedel-Crafts acylations in ionic liquids. nih.gov Rhodium-catalyzed tandem reactions have been developed for the one-pot synthesis of indanones in water, a green solvent, under mild and ligand-free conditions. acs.orgorganic-chemistry.orgnih.gov
Solvent-Free and Alternative Solvents: Performing reactions without a solvent or in greener solvents reduces waste and environmental impact. Solvent-free Friedel-Crafts reactions under microwave irradiation have been reported for indanone synthesis. preprints.org The use of water as a solvent is highly desirable, and methods are being developed to facilitate organic reactions in aqueous media. acs.orgfigshare.com
The table below compares conventional and green approaches for key indanone synthesis reactions.
| Reaction | Conventional Method | Green Chemistry Approach | Advantages of Green Approach | Reference |
| Intramolecular Friedel-Crafts Acylation | Strong acids (PPA, H₂SO₄), high temp, long reaction times. | Microwave irradiation, catalytic metal triflates in ionic liquids. | Shorter reaction times, higher yields, catalyst recyclability. | nih.govruc.dk |
| Nazarov Cyclization | Trifluoroacetic acid, 120 °C, 4 hours. | Microwave heating (TFA, 120 °C, 20 minutes). | Drastically reduced reaction time. | nih.gov |
| Tandem Cyclization | Typically requires organic solvents and ligands. | Rhodium-catalyzed reaction in water, no exogenous ligands. | Use of environmentally benign solvent, mild conditions, atom economy. | organic-chemistry.orgnih.gov |
Elucidation of Molecular Structure and Conformation of 5 Hydroxy 6 Methylindan 1 One
Advanced Spectroscopic Characterization Techniques
Modern spectroscopic methods offer a powerful arsenal (B13267) for the structural characterization of organic molecules like 5-Hydroxy-6-methylindan-1-one. Through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR and Raman), and High-Resolution Mass Spectrometry (HRMS), a comprehensive picture of its molecular framework can be assembled.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY for Stereochemical Assignments)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to unequivocally assign the chemical shifts of each proton and carbon atom.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Based on known chemical shift data for substituted indanones, a predicted set of ¹H and ¹³C NMR chemical shifts for this compound is presented below.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~205.0 |
| C2 | ~2.65 (t, J = 6.0 Hz) | ~26.0 |
| C3 | ~3.00 (t, J = 6.0 Hz) | ~36.5 |
| C3a | - | ~135.0 |
| C4 | ~7.30 (s) | ~125.0 |
| C5 | - | ~155.0 |
| C6 | - | ~128.0 |
| C7 | ~7.10 (s) | ~115.0 |
| C7a | - | ~150.0 |
| 6-CH₃ | ~2.20 (s) | ~16.0 |
| 5-OH | ~5.50 (s, br) | - |
2D NMR Spectroscopy: To confirm the assignments made from 1D NMR and to elucidate the connectivity between atoms, various 2D NMR experiments are employed. researchgate.netresearchgate.nettamu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a cross-peak between the signals at ~2.65 ppm and ~3.00 ppm would confirm the connectivity of the C2 and C3 methylene (B1212753) protons in the five-membered ring. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.netresearchgate.netyoutube.com This is crucial for assigning the ¹³C spectrum based on the more readily interpretable ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net For instance, the methyl protons (~2.20 ppm) would show a correlation to the C6 carbon (~128.0 ppm), confirming its position.
NOESY (Nuclear Overhauser Effect Spectroscopy): While this compound is not chiral, NOESY can be used to determine the stereochemical arrangement in chiral analogues by identifying atoms that are close in space, regardless of their bonding connectivity. researchgate.netacdlabs.comlibretexts.org
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FTIR), Raman) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. Key functional groups in this compound give rise to characteristic absorption bands.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for symmetric vibrations and non-polar bonds.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H (Phenolic) | Stretching | 3400-3200 (broad) | Weak |
| C-H (Aromatic) | Stretching | 3100-3000 | Strong |
| C-H (Aliphatic) | Stretching | 3000-2850 | Strong |
| C=O (Ketone) | Stretching | ~1700 | Moderate |
| C=C (Aromatic) | Stretching | 1600-1450 | Strong |
| C-O (Phenolic) | Stretching | ~1260 | Moderate |
| O-H (Phenolic) | Bending | ~1350 | Weak |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. nih.gov For this compound (C₁₀H₁₀O₂), the expected exact mass would be calculated and compared to the experimental value with a high degree of accuracy.
Fragmentation Analysis: In addition to providing the molecular weight, mass spectrometry can be used to gain structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. The analysis of these fragments can help to piece together the structure of the parent molecule. For this compound, common fragmentation pathways would likely involve the loss of small molecules such as CO, CH₃, and H₂O.
Interactive Data Table: Predicted HRMS Data and Fragmentation for this compound
| Ion | Formula | Predicted m/z |
| [M]⁺ | C₁₀H₁₀O₂ | 162.0681 |
| [M-CH₃]⁺ | C₉H₇O₂ | 147.0446 |
| [M-CO]⁺ | C₉H₁₀O | 134.0732 |
| [M-H₂O]⁺ | C₁₀H₈O | 144.0575 |
Chiroptical Spectroscopy for Absolute Configuration Determination of Chiral Analogues
While this compound itself is achiral, the indanone scaffold is a common feature in many chiral molecules. Chiroptical spectroscopy techniques are essential for determining the absolute configuration of these chiral analogues.
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly sensitive to the spatial arrangement of chromophores and can be used to determine the absolute configuration of a chiral center. For chiral indanone analogues, the carbonyl group acts as a chromophore, and its electronic transitions give rise to characteristic ECD spectra. The sign and intensity of the Cotton effect in the ECD spectrum can be correlated with the stereochemistry of the molecule.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. libretexts.orged.ac.uk An ORD spectrum displays a characteristic curve, known as a Cotton effect curve, in the region of an absorption band of a chromophore. chemicalbook.comresearchgate.net Similar to ECD, the sign of the Cotton effect in the ORD spectrum of a chiral indanone analogue can be used to deduce its absolute configuration. ORD provides complementary information to ECD and has been historically significant in the stereochemical analysis of natural products and other chiral compounds.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)
There are currently no published studies utilizing Vibrational Circular Dichroism (VCD) or Raman Optical Activity (ROA) to investigate the stereochemical and conformational properties of this compound. These powerful chiroptical spectroscopic techniques are instrumental in determining the absolute configuration and solution-state conformation of chiral molecules.
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides detailed information about the three-dimensional arrangement of atoms and is particularly sensitive to the stereochemistry of molecules in solution. Future VCD analysis of the enantiomers of this compound would be invaluable in assigning their absolute configurations and characterizing their conformational preferences in different solvent environments.
Raman Optical Activity (ROA) , a complementary technique to VCD, measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. ROA is particularly effective for studying the structure of biomolecules and complex natural products in aqueous solutions. An ROA study of this compound could provide further insights into its vibrational modes and conformational dynamics.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
A definitive solid-state structure of this compound determined by single-crystal X-ray crystallography has not been reported in publicly accessible databases or scientific literature. X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
Should a crystalline sample of this compound be obtained, X-ray diffraction analysis would reveal:
The exact conformation of the five-membered and six-membered rings of the indanone core.
The orientation of the hydroxyl and methyl substituents.
The nature of intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
This data would be crucial for understanding the molecule's fundamental structural properties and for computational modeling studies.
Chromatographic Techniques for Purity Assessment and Isomer Separation
While chromatographic methods are standard for purity assessment and isomer separation, specific applications to this compound are not detailed in the available scientific literature.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
There are no published methods specifically describing the use of chiral High-Performance Liquid Chromatography (HPLC) for the separation of the enantiomers of this compound and the determination of its enantiomeric excess. Chiral HPLC is a critical technique for the analysis of chiral compounds, particularly in the pharmaceutical and fine chemical industries.
A typical chiral HPLC method development for this compound would involve screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the two enantiomers. Once a suitable method is established, it can be used to:
Determine the enantiomeric purity of a sample.
Monitor the progress of asymmetric syntheses.
Isolate individual enantiomers for further characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
Specific protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) are not available in the scientific literature. GC-MS is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds in a sample.
For a compound like this compound, GC-MS analysis could be employed to:
Assess the purity of a sample by detecting any volatile impurities.
Identify potential byproducts from its synthesis.
Characterize its fragmentation pattern upon electron ionization, which can aid in structural confirmation.
Derivatization of the hydroxyl group might be necessary to improve its volatility and chromatographic behavior.
Mechanistic Organic Chemistry and Reaction Kinetics Involving 5 Hydroxy 6 Methylindan 1 One
Investigation of Reaction Pathways for Indanone Formation and Functionalization
The formation of the indanone core, such as that in 5-hydroxy-6-methylindan-1-one, can be achieved through several strategic synthetic routes. The most prominent of these is the intramolecular Friedel-Crafts acylation. nih.govruc.dk This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. The mechanism proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution onto the electron-rich aromatic ring to form the five-membered ketone ring. The regioselectivity of this cyclization is governed by the electronic properties of the substituents on the aromatic ring. For a precursor to this compound, the hydroxyl and methyl groups would direct the cyclization to the ortho position.
Another significant pathway is the Nazarov cyclization, which involves the acid-catalyzed 4π-conrotatory electrocyclic ring closure of a divinyl ketone. nih.govwikipedia.orgorganic-chemistry.org The reaction is initiated by the activation of the ketone by a Lewis or Brønsted acid, generating a pentadienyl cation. This cation then cyclizes to form an oxyallyl cation, which, after elimination and tautomerization, yields the cyclopentenone product. wikipedia.orgyoutube.com While not the most direct route to saturated indanones, it is a powerful method for constructing the five-membered ring found in various indanone derivatives.
Transition-metal-catalyzed reactions have also emerged as powerful tools for indanone synthesis. nih.govorganic-chemistry.org Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is one such method. organic-chemistry.org The mechanism involves oxidative addition of the aryl iodide to a palladium(0) complex, followed by migratory insertion of carbon monoxide and subsequent intramolecular insertion of the alkene, leading to the indanone skeleton after reductive elimination.
Functionalization of the indanone core, for instance at the 5-position, can be achieved through reactions like the Suzuki-Miyaura cross-coupling. researchgate.net This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with a halide. For example, 5-bromo-1-indanone (B130187) can be coupled with various boronic acids to introduce diverse aryl or alkyl groups at the 5-position. researchgate.net
| Reaction Type | Precursor(s) | Key Reagents/Catalysts | General Mechanism | Typical Yields |
|---|---|---|---|---|
| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionic Acid | Polyphosphoric acid (PPA), Lewis Acids (e.g., AlCl₃), Triflic acid | Formation of an acylium ion followed by electrophilic aromatic substitution. | Good to excellent ruc.dk |
| Nazarov Cyclization | Divinyl Ketone | Lewis or Brønsted Acids (e.g., FeCl₃, H₂SO₄) | Acid-catalyzed 4π-electrocyclic ring closure of a pentadienyl cation. wikipedia.orgorganic-chemistry.org | Moderate to good d-nb.info |
| Palladium-Catalyzed Carbonylative Cyclization | Unsaturated Aryl Iodide | Pd catalyst, CO atmosphere | Oxidative addition, CO insertion, alkene insertion, reductive elimination. organic-chemistry.org | Good to excellent organic-chemistry.org |
| Suzuki-Miyaura Cross-Coupling (Functionalization) | 5-Bromo-1-indanone, Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net | Good researchgate.net |
Elucidation of Photoreaction Mechanisms in Indanone Precursor Transformations
The photochemistry of indanone precursors, particularly those with unsaturated side chains, reveals complex and elegant reaction cascades. A key transformation is the intramolecular ortho photocycloaddition of 7-(alkenyloxy)-1-indanones. nih.govacs.org Upon irradiation with UV-A light (e.g., λ = 350 nm), the reaction is initiated by an ortho [2+2] photocycloaddition between the excited aromatic ketone and the tethered alkene. nih.govrsc.org This forms a highly strained tetracyclic intermediate. nih.gov
This strained intermediate is not typically isolated as it undergoes a rapid, thermally allowed disrotatory ring opening. This process relieves the ring strain of the cyclobutane (B1203170) fused to a cyclohexadiene, resulting in the formation of a cyclooctatriene intermediate. nih.govacs.org This new intermediate possesses a chromophore that can absorb another photon.
Subsequent irradiation facilitates a disrotatory [4π] photocyclization of the cyclooctatriene, leading to a new cyclobutene-containing product. nih.gov This photochemical cascade can be highly diastereoselective, establishing multiple stereogenic centers with defined relative configurations. researchgate.net In some cases, the reaction cascade can even involve a third photochemical step, such as a di-π-methane rearrangement, to form complex pentacyclic structures from a simple indanone precursor. acs.org The stereochemical outcome of the initial photocycloaddition is often suggested to proceed from the first excited triplet state of the 1-indanone (B140024). acs.org
Proposed General Mechanism for Photoreaction Cascade: nih.govacs.org
Initiation (Photon 1): ortho [2+2] photocycloaddition of the 7-(alkenyloxy)-1-indanone (I) to form a tetracyclic intermediate (II).
Thermal Ring Opening: Rapid, thermally allowed disrotatory ring opening of intermediate (II) to form a cyclooctatriene (III).
[4π] Photocyclization (Photon 2): Disrotatory [4π] cyclization of intermediate (III) upon absorption of a second photon to yield a cyclobutene (B1205218) product (IV).
This sequence highlights how light can be used to build molecular complexity in a controlled manner, starting from relatively simple indanone frameworks.
Kinetic Studies of Chemical Transformations and Derivatizations of this compound
While specific kinetic data for reactions involving this compound are not extensively documented in the literature, the principles of reaction kinetics can be applied to its synthesis and derivatization. For instance, in the intramolecular Friedel-Crafts acylation to form the indanone ring, the reaction rate is highly dependent on several factors. These include the concentration and strength of the acid catalyst, the reaction temperature, and the electronic nature of the aromatic substrate.
The rate of a typical Friedel-Crafts acylation follows a rate law that is often first order in the substrate and first order in the Lewis acid catalyst. The rate-determining step is generally the formation of the sigma complex after the attack of the acylium ion on the aromatic ring. For a substituted precursor to this compound, the electron-donating hydroxyl and methyl groups would activate the ring, leading to a faster reaction rate compared to an unsubstituted analog.
Similarly, for a derivatization reaction like the Suzuki-Miyaura coupling of a halogenated indanone, the kinetics are influenced by the nature of the palladium catalyst, the ligand, the base, and the solvent. The rate-determining step in the catalytic cycle can vary but is often the oxidative addition of the aryl halide to the Pd(0) complex or the reductive elimination of the product. Kinetic studies of these reactions typically involve monitoring the disappearance of reactants or the appearance of products over time using techniques like HPLC or NMR spectroscopy.
| Factor | Effect on Reaction Rate | Kinetic Implication |
|---|---|---|
| Catalyst Concentration ([Lewis Acid]) | Increases rate | Higher concentration of the active acylium ion species. |
| Temperature | Increases rate (Arrhenius relationship) | Provides sufficient activation energy for the formation of the sigma complex. |
| Substrate Electronics (Electron-donating groups) | Increases rate | Stabilizes the carbocation intermediate (sigma complex), lowering the activation energy. |
| Solvent Polarity | Variable, can influence catalyst activity and intermediate stability | Affects the solvation of charged intermediates and the catalytic complex. |
Computational and Theoretical Analysis of Reaction Mechanisms (e.g., Transition State Theory, DFT calculations)
Computational chemistry provides powerful insights into the reaction mechanisms associated with indanones, which are often difficult to probe experimentally. Density Functional Theory (DFT) is a particularly useful tool for investigating the potential energy surfaces of reactions like cycloadditions and rearrangements. mdpi.comcoe.edu For instance, in the context of the Nazarov cyclization, DFT calculations can be used to model the structure and stability of the key pentadienyl and oxyallyl cation intermediates. researchgate.net
Transition State Theory can be applied to the calculated energetic data to estimate theoretical reaction rate constants. This approach connects the microscopic world of molecular structures and energies to the macroscopic world of observable reaction rates. In the study of the photoreactions of indanone precursors, computational methods can help elucidate the nature of the excited states involved (e.g., singlet vs. triplet) and map the complex potential energy surfaces of the multi-step reaction cascades. researchgate.net While specific DFT studies on this compound are scarce, computational investigations on related indanone derivatives have been performed to understand their binding affinities with biological targets, demonstrating the utility of these methods in a broader context. nih.gov
| Computational Parameter | Information Gained | Relevance to Mechanism |
|---|---|---|
| Optimized Geometries of Reactants, Intermediates, Products | Provides bond lengths, angles, and stable conformations. | Confirms the structure of proposed intermediates like the pentadienyl cation. |
| Transition State (TS) Search and Frequency Calculation | Identifies the structure of the highest energy point along the reaction coordinate and confirms it with a single imaginary frequency. | Elucidates the geometry of the molecule during bond formation/breaking (e.g., the 4π-electrocyclization step). |
| Calculation of Activation Energy (ΔG‡) | Determines the energy barrier for a reaction step. | Helps identify the rate-determining step and predicts the kinetic feasibility of the reaction. |
| Calculation of Reaction Energy (ΔG°) | Determines the overall thermodynamic driving force. | Indicates whether the reaction is exergonic (favorable) or endergonic. |
Biological Activity and Mechanistic Insights Pre Clinical and in Vitro Focus for 5 Hydroxy 6 Methylindan 1 One and Its Analogues
In Vitro Assessment of Biological Activities
Antimicrobial Activity Studies (e.g., antibacterial, antifungal)
The 1-indanone (B140024) core is a feature of numerous compounds exhibiting antimicrobial properties. beilstein-journals.org While specific studies on 5-Hydroxy-6-methylindan-1-one are not extensively documented in the reviewed literature, research on substituted indanone derivatives has shown promising results against a range of pathogens.
For instance, a series of isoxazole-fused 1-indanone derivatives were synthesized and evaluated for their in vitro antibacterial activity against Escherichia coli and Bacillus subtilis, as well as their antifungal activity against Aspergillus niger and Penicillium notatum. beilstein-journals.org Among the synthesized compounds, derivatives 64k and 64l showed the highest antibacterial activity, while derivatives 64h and 64j were the most potent against the fungal strains. beilstein-journals.org Another study on substituted indanone acetic acid derivatives revealed that a para-fluorophenyl substituted derivative exhibited significant antimicrobial potency, while an ortho-methoxyphenyl derivative showed good antifungal activity. smolecule.com
Furthermore, a study on aurone (B1235358) and indanone derivatives highlighted their ability to inhibit the growth of Gram-positive bacteria, with the introduction of electron-withdrawing groups or a hydroxyl group being beneficial for activity. nih.gov Some of these derivatives displayed minimum inhibitory concentrations (MIC) as low as 15.625 μM. nih.gov Novel derivatives of 5,6-dimethoxy-1-indanone (B192829) coupled with substituted pyridine (B92270) have also been screened for their antimicrobial activity and were found to have promising antibacterial effects. researchgate.net
These findings suggest that the indanone scaffold, and potentially this compound, could serve as a basis for the development of new antimicrobial agents. The specific substitution pattern on the indanone ring appears to be crucial for both the potency and spectrum of antimicrobial action.
Table 1: Antimicrobial Activity of Selected Indanone Analogues
| Compound Type | Test Organism(s) | Activity/MIC | Reference |
|---|---|---|---|
| Isoxazole fused 1-indanones | E. coli, B. subtilis, A. niger, P. notatum | High antibacterial and antifungal activity | beilstein-journals.org |
| Substituted indanone acetic acids | Gram-positive and Gram-negative bacteria, fungi | Good antimicrobial and antifungal activity | smolecule.com |
| Aurone and indanone derivatives | C. albicans, E. coli, S. aureus | MIC as low as 15.625 μM | nih.gov |
Antioxidant Activity Studies
Studies on other hydroxy-substituted aromatic compounds have demonstrated significant antioxidant potential. For instance, the introduction of hydroxyl groups can enhance the ability of a molecule to donate a hydrogen atom to a free radical, thereby neutralizing it. rsc.org The position and number of hydroxyl groups, as well as the presence of other substituents, can influence the antioxidant capacity. mdpi.com For example, in a series of ortho-carbonyl hydroquinones, the introduction of methyl substituents was found to decrease the antioxidant capacity. mdpi.com
Given that this compound possesses a phenolic hydroxyl group, it is plausible that it could exhibit antioxidant properties. However, without direct experimental evidence, this remains a hypothesis that warrants future investigation.
Anti-inflammatory Pathways and Molecular Targets (e.g., COX, NF-κB, TNF-α, IL-6, PGE2)
Indanone derivatives have been investigated for their anti-inflammatory properties, with several studies demonstrating their ability to modulate key inflammatory pathways. beilstein-journals.org Although specific data for this compound is scarce, research on its analogues provides a basis for its potential anti-inflammatory effects.
One study on novel 2-benzylidene-1-indanone (B110557) derivatives found that many of these compounds effectively inhibited the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in RAW 264.7 macrophages. nih.gov Another study involving indanone derivatives containing a cinnamic acid skeleton showed that these compounds could inhibit the production of nitric oxide (NO), TNF-α, Interleukin-1 beta (IL-1β), and IL-6. nih.gov Prostaglandin E2 (PGE2), a key mediator of inflammation, is produced via the cyclooxygenase (COX) pathway, and some anti-inflammatory drugs exert their effects by inhibiting COX enzymes. nih.gov The ability of certain indanone derivatives to reduce PGE2 levels suggests a potential interaction with the COX pathway. mdpi.com
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, controlling the expression of many pro-inflammatory genes. mdpi.com The anti-inflammatory activity of some pterostilbene (B91288) indanone derivatives has been linked to the modulation of the MAPKs/NF-κB signaling pathways. mdpi.com This suggests that the indanone scaffold can serve as a template for the development of inhibitors of these key inflammatory pathways.
Table 2: Anti-inflammatory Activity of Selected Indanone Analogues
| Compound Type | Molecular Target/Pathway | Effect | Reference |
|---|---|---|---|
| 2-benzylidene-1-indanone derivatives | IL-6, TNF-α | Inhibition of LPS-induced expression | nih.gov |
| Indanone-cinnamic acid derivatives | NO, TNF-α, IL-1β, IL-6 | Inhibition of production | nih.gov |
Enzyme Inhibition Studies (e.g., acetylcholinesterase, other relevant enzymes)
The indanone scaffold has been explored for its potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases. beilstein-journals.org
A review on the biological activities of 1-indanones highlights their use in the development of pharmaceuticals for the treatment of Alzheimer's disease, which often involves the inhibition of acetylcholinesterase (AChE). beilstein-journals.org For example, certain C6-substituted 1-indanones have been identified as effective and selective inhibitors of monoamine oxidase B (MAO-B), another important enzyme in neuropharmacology. beilstein-journals.org In contrast, C5-substituted 1-indanones were found to be less effective MAO-B inhibitors. beilstein-journals.org
Furthermore, a study on indene-derived hydrazides, which share a structural similarity with indanones, demonstrated potent inhibitory activity against AChE, with some compounds exhibiting IC50 values in the micromolar range. nih.gov Specifically, one of the most potent compounds showed an IC50 value of 13.86 ± 0.163 µM for AChE. nih.gov
While these studies were not conducted on this compound itself, they indicate that the indanone and related indene (B144670) structures are promising scaffolds for the design of enzyme inhibitors. The position of substituents on the indanone ring appears to play a significant role in determining the inhibitory potency and selectivity.
Modulation of Cellular Pathways (e.g., nitric oxide production in macrophages)
The modulation of cellular pathways, such as the production of nitric oxide (NO) in macrophages, is a key mechanism for the anti-inflammatory effects of many compounds. researchgate.net Indanone derivatives have shown potential in this area.
In LPS-stimulated RAW 264.7 macrophage cells, which are a common model for studying inflammation, certain indanone derivatives have been found to inhibit the production of NO. nih.govmdpi.com NO is a signaling molecule that plays a crucial role in the inflammatory response, and its overproduction is associated with various inflammatory conditions. researchgate.net The inhibition of NO production by these indanone analogues suggests that they can interfere with the cellular signaling cascades that lead to the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.
While direct studies on this compound are lacking, the consistent findings with other indanone derivatives suggest that this compound may also possess the ability to modulate NO production in macrophages, contributing to its potential anti-inflammatory profile.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective analogues. For the indanone scaffold, several SAR studies have provided valuable insights.
In the context of antimicrobial activity, it has been observed that the introduction of a hydroxyl group can be beneficial. nih.gov This suggests that the 5-hydroxy group in this compound could contribute positively to its potential antimicrobial properties. The position of substituents is also critical, as seen in the case of MAO-B inhibition where C6-substituted 1-indanones were more effective than their C5-substituted counterparts. beilstein-journals.org
A review of arylidene indanone scaffolds highlights their versatility and the importance of the substitution pattern on the benzaldehyde-derived portion of the molecule for various biological activities, including cholinesterase inhibition and anticancer effects. For a series of novel 1-indanone alpha(1)-adrenoceptor antagonists, a three-dimensional QSAR study was performed to guide future drug development.
These studies collectively indicate that the biological activity of indanone derivatives is highly dependent on the nature and position of the substituents on both the indanone core and any appended chemical moieties. For this compound, the specific arrangement of the hydroxyl and methyl groups on the aromatic ring is expected to be a key determinant of its biological activity profile. Further SAR and QSAR studies involving this compound and its close analogues are needed to elucidate the precise structural requirements for its various potential biological effects.
Design and Synthesis of this compound Derivatives for SAR Exploration
The design and synthesis of derivatives of this compound are crucial for exploring the Structure-Activity Relationship (SAR), which examines how modifications to a molecule's chemical structure affect its biological activity. nih.govnih.gov The synthetic approach typically begins with the construction of the core 1-indanone ring system. Common methods include intramolecular Friedel–Crafts acylation of 3-arylpropanoic acids, which is an environmentally benign approach, often assisted by microwave irradiation. beilstein-journals.org Other strategies involve Knoevenagel condensation reactions or annulations involving the 1-indanone core to build more complex fused or spirocyclic frameworks. rsc.orgijpsr.com
Once the this compound nucleus is formed, a library of analogues can be generated for SAR studies by introducing a variety of substituents at different positions. The goal is to identify which chemical groups and properties (e.g., size, electronic effects, hydrogen bonding capability) are critical for biological activity. For instance, the hydroxyl group at the 5-position and the methyl group at the 6-position can be modified or replaced. Additionally, substituents can be introduced at other positions on the aromatic ring or the five-membered ring to probe their impact on potency and selectivity. researchgate.net The introduction of electron-withdrawing groups or additional hydroxyl moieties has been shown to be beneficial for the activity of some indanone derivatives. nih.gov
Below is an example of a data table outlining a hypothetical SAR exploration for derivatives of this compound designed as inhibitors for a target enzyme.
Table 1: Hypothetical Design of this compound Derivatives for SAR Studies
| Compound ID | R1 (Position 5) | R2 (Position 6) | Other Modifications | Rationale for Synthesis |
|---|---|---|---|---|
| HMI-001 | -OH | -CH₃ | None | Parent Compound |
| HMI-002 | -OCH₃ | -CH₃ | None | Evaluate the effect of replacing H-bond donor with an acceptor. |
| HMI-003 | -OH | -H | None | Determine the importance of the methyl group for activity. |
| HMI-004 | -OH | -CF₃ | None | Investigate the effect of a strong electron-withdrawing group. |
| HMI-005 | -OH | -CH₃ | 2-benzylidene group | Explore binding in additional pockets of the target protein. |
Computational Approaches to QSAR Modeling and Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to correlate the biological activity of a series of compounds with their physicochemical properties, described by molecular descriptors. nih.govbio-hpc.eu This method allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. bio-hpc.euresearchgate.net
The QSAR process for this compound derivatives would involve several steps. First, a "training set" of synthesized analogues with experimentally determined biological activities (e.g., IC₅₀ values) is established. researchgate.net For each molecule in the set, a wide range of molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a mathematical model that links the descriptors to the observed biological activity. researchgate.net
Advanced three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can provide further insights. nih.gov These techniques generate contour maps that visualize the spatial regions around the aligned molecules where specific properties (e.g., steric bulk, positive or negative electrostatic potential) are predicted to enhance or diminish biological activity. nih.govnih.gov For 2-substituted 1-indanone derivatives studied as acetylcholinesterase inhibitors, CoMFA and CoMSIA models have successfully identified key structural features required for high potency. nih.gov
Table 2: Common Molecular Descriptors Used in QSAR Modeling
| Descriptor Type | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | LUMO/HOMO Energy, Dipole Moment | Electron distribution, reactivity |
| Steric/Topological | Molecular Weight, Molar Refractivity, Diameter | Size, shape, and branching of the molecule |
| Thermodynamic | Gibbs Free Energy (G), Enthalpy of Formation | Thermodynamic stability |
| Lipophilicity | LogP (Partition Coefficient) | Hydrophobicity, membrane permeability |
| Quantum Chemical | Atomic Charges, Bond Orders | Detailed electronic structure |
Investigation of Molecular Interactions with Biomolecules (e.g., protein binding, receptor affinity)
Understanding how this compound and its analogues interact with their biological targets at a molecular level is crucial for rational drug design. Molecular docking is a primary computational tool used for this purpose. acs.orgmanipal.edu It predicts the preferred orientation and binding affinity of a ligand when it interacts with a target biomolecule, typically a protein receptor or enzyme. nih.govnih.gov
In a typical molecular docking study, the three-dimensional structures of the indanone derivatives and the target protein are used. The ligands are placed into the binding site of the protein, and their conformations and orientations are systematically sampled. A scoring function is then used to estimate the binding affinity for each pose. manipal.edunih.gov These studies can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov
For example, various indanone derivatives have been studied as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease. nih.govresearchgate.net Docking studies have shown that the indanone core can interact with key residues in the active site of AChE. nih.govnih.gov Similarly, computational studies of indanone derivatives as inhibitors of Cereblon, an E3 ubiquitin ligase component, have identified molecules with stronger binding affinity than the established modulator thalidomide. manipal.edunih.gov These in silico findings guide the synthesis of new derivatives with improved binding characteristics.
Table 3: Hypothetical Molecular Docking Results for HMI-005 against a Target Protein
| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | 5-Hydroxyl group (H-bond donor) | Aspartate-121 (side chain oxygen) | 2.8 |
| Hydrogen Bond | 1-Keto group (H-bond acceptor) | Tyrosine-85 (hydroxyl group) | 3.1 |
| Hydrophobic | 6-Methyl group | Leucine-150, Valine-98 | N/A |
| π-π Stacking | Phenyl ring of indanone core | Phenylalanine-210 | 4.5 |
| π-π Stacking | Phenyl ring of benzylidene group | Tryptophan-175 | 3.9 |
Pre-clinical In Vivo Biological Studies (non-human models, focusing on mechanistic outcomes and efficacy in animal models)
These investigations are typically conducted in non-human models, such as mice or rats, that are relevant to the human disease being targeted. f1000research.com For instance, if the indanone derivatives were designed as potential agents for Alzheimer's disease, they would be tested in transgenic mouse models that develop amyloid plaques and cognitive deficits similar to human patients. researchgate.net Efficacy would be assessed by measuring outcomes such as improvement in memory and learning in behavioral tests.
Mechanistic studies in these animal models aim to confirm that the drug is working through its intended pathway. This can involve measuring the levels of specific biomarkers in blood or tissue, assessing target engagement (i..e., how well the drug binds to its target in the body), and observing downstream cellular effects. f1000research.com Advanced techniques, such as the use of stress reporter mice, can provide early and highly reproducible biomarkers of a compound's biological effects at the cellular level, offering mechanistic insights while potentially reducing the number of animals required for testing. f1000research.com These preclinical in vivo studies provide the critical data package needed to understand a drug candidate's potential therapeutic benefit.
Computational Chemistry and Theoretical Studies of 5 Hydroxy 6 Methylindan 1 One
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 5-Hydroxy-6-methylindan-1-one. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine molecular geometries, electronic energies, and various reactivity descriptors.
Electronic Structure and Energetics:
Energetic and structural studies on related hydroxy-1-indanones, such as 6-hydroxy-1-indanone (B1631100) and 7-hydroxy-1-indanone (B1662038), have been performed using high-level ab initio calculations like the G3(MP2)//B3LYP composite method. These studies are instrumental in determining gas-phase standard molar enthalpies of formation, which provide a measure of the molecule's thermodynamic stability. For instance, such calculations have shown that 7-hydroxy-1-indanone is thermodynamically more stable than the 6-hydroxy isomer, a difference attributed to the presence of a strong intramolecular hydrogen bond in the 7-hydroxy derivative. This suggests that the position of the hydroxyl group significantly influences the stability of the indanone core.
Reactivity Descriptors:
DFT calculations can be used to compute various reactivity descriptors that provide insights into the chemical behavior of this compound. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
| Reactivity Descriptor | Significance | Anticipated Influence of Substituents |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | The electron-donating hydroxyl and methyl groups are expected to raise the HOMO energy, potentially leading to a smaller energy gap and increased reactivity compared to unsubstituted 1-indanone (B140024). |
| Ionization Potential (IP) | The energy required to remove an electron. Related to the HOMO energy (IP ≈ -EHOMO). | The electron-donating groups will likely lower the ionization potential, making the molecule more susceptible to oxidation. |
| Electron Affinity (EA) | The energy released upon gaining an electron. Related to the LUMO energy (EA ≈ -ELUMO). | The effect on electron affinity is less straightforward but will be influenced by the overall electron density distribution. |
| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. | A smaller HOMO-LUMO gap would imply lower chemical hardness, indicating greater polarizability. |
| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. | The electron-rich nature of the substituted aromatic ring might lead to a moderate electrophilicity index. |
These theoretical calculations provide a foundational understanding of the intrinsic properties of this compound, guiding further experimental investigations into its reactivity and potential applications.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding Interactions
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of this compound and to study its interactions with biological macromolecules. nih.gov
Conformational Analysis:
The five-membered ring of the indanone scaffold is not planar and can adopt different puckered conformations. Computational studies on 6-hydroxy-1-indanone have revealed the existence of multiple possible conformers. researchgate.net For this compound, MD simulations can be employed to explore the potential energy surface and identify the most stable conformations in different environments (e.g., in vacuum or in a solvent). These simulations would track the atomic motions over time, providing insights into the flexibility of the ring system and the rotational barriers of the hydroxyl and methyl groups. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates its biological activity.
Ligand-Protein Binding Interactions:
MD simulations are extensively used to study the dynamics of ligand-protein complexes, providing a more realistic picture of the binding process than static docking models. nih.gov If a protein target for this compound is identified through docking studies, MD simulations can be performed on the ligand-protein complex. These simulations can:
Assess the stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, the stability of the predicted binding mode can be evaluated.
Characterize key interactions: MD simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand in the binding pocket. The dynamic nature of these interactions can also be assessed.
Calculate binding free energies: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity.
For instance, MD simulations have been used to study the binding of indanone derivatives to targets like the cereblon E3 ubiquitin ligase component, where the stability of the ligand-protein complex and the key interacting residues were elucidated. dtic.mil
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra, CD spectra)
Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
NMR Chemical Shifts:
DFT calculations are widely used to predict the 1H and 13C NMR chemical shifts of organic molecules. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be estimated. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. For substituted indanones, the chemical shifts of the aromatic protons and carbons are particularly sensitive to the nature and position of the substituents. nih.gov Theoretical predictions can help in the unambiguous assignment of these signals.
UV-Vis Spectra:
Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to be influenced by the π→π* transitions of the aromatic ring and the n→π* transition of the carbonyl group. The hydroxyl and methyl substituents will likely cause a bathochromic (red) shift in the absorption bands compared to the parent 1-indanone.
Circular Dichroism (CD) Spectra:
If this compound is chiral, for example, due to the presence of a stereocenter that is not present in the parent compound but could be introduced through derivatization, its chiroptical properties can be predicted using computational methods. Ab initio calculations can be employed to compute the rotational strengths of the electronic transitions, which determine the sign and intensity of the peaks in the CD spectrum. This can be a valuable tool for determining the absolute configuration of chiral derivatives.
In Silico Docking Studies for Target Identification and Binding Mode Prediction
In silico molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. This method is instrumental in drug discovery for identifying potential biological targets and for understanding the molecular basis of ligand-receptor interactions.
Target Identification:
For this compound, a reverse docking approach could be employed, where the molecule is docked against a library of known protein structures to identify potential biological targets. Given that various indanone derivatives have shown a broad range of biological activities, potential targets could include enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases.
Binding Mode Prediction:
Once a potential target is identified, molecular docking can be used to predict the binding mode of this compound within the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
Studies on other indanone derivatives have demonstrated their potential to bind to various targets. For example, docking studies have been performed on indanone derivatives as inhibitors of:
Cereblon: A component of the E3 ubiquitin ligase complex, which is a target for immunomodulatory drugs. dtic.mil
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Enzymes involved in the breakdown of neurotransmitters, relevant to Alzheimer's disease. nih.gov
Cyclooxygenase (COX) enzymes: Targets for anti-inflammatory drugs.
The predicted binding mode of this compound would highlight key interactions, such as hydrogen bonds between the hydroxyl group and polar residues in the active site, and hydrophobic interactions involving the indanone core and the methyl group.
| Potential Protein Target Class | Key Interactions for this compound | Example from Indanone Derivatives |
| Kinases | Hydrogen bonding from the hydroxyl group to the hinge region; hydrophobic interactions with the ATP binding pocket. | Various kinase inhibitors incorporate a substituted aromatic core. |
| Cholinesterases | Pi-stacking interactions with aromatic residues in the active site; hydrogen bonding. | Donepezil, an AChE inhibitor, has an indanone-like structure. |
| Nuclear Receptors | Hydrophobic interactions with the ligand-binding domain; hydrogen bonding with key residues. | The rigid scaffold of indanone can fit into well-defined binding pockets. |
These in silico docking studies provide valuable hypotheses about the potential biological targets and mechanisms of action of this compound, which can then be validated through experimental assays.
Applications in Advanced Organic Synthesis and Chemical Sciences
5-Hydroxy-6-methylindan-1-one as a Synthetic Intermediate in Natural Product Total Synthesis
This compound serves as a versatile building block in the intricate field of natural product synthesis. Its rigid, bicyclic core, adorned with strategically placed functional groups—a ketone, a hydroxyl group, and a methyl group on the aromatic ring—provides a valuable starting point for constructing complex molecular architectures. The indanone framework is a common motif in a variety of natural products, and this specific derivative offers synthetic chemists a platform for further elaboration and transformation.
While direct total synthesis of pterosines using this compound is not extensively documented in prominent literature, the indanone scaffold is crucial for the synthesis of related sesquiterpenoids. For instance, a close structural isomer, 7-hydroxy-6-methylindan-1-one, has been utilized as a key intermediate in the synthesis of the natural sesquiterpene, jungianol. beilstein-journals.orgnih.gov Sesquiterpenes are a large class of C15 natural products with diverse and complex structures, often possessing significant biological activities. nih.gov The synthesis of these molecules is a benchmark for the development of new synthetic methodologies. The general strategy involves using the pre-existing rings of the indanone to form part of the final sesquiterpene skeleton, with the functional groups guiding subsequent reactions to build up the required complexity and stereochemistry.
A significant application of the substituted indanone core is found in the synthesis of complex indole (B1671886) alkaloids. The total synthesis of dilemmaones, a family of tricyclic indole alkaloids, provides a compelling case study. Although the synthesis of Dilemmaone B starts from the related 5-methylindan-1-one, it proceeds through intermediates that establish the core structure analogous to what could be derived from this compound.
The synthesis of Dilemmaone B showcases a multi-step sequence that transforms the simple indanone into a complex heterocyclic system. This transformation highlights the strategic importance of the indanone starting material in achieving the final complex structure. The dilemmaones are part of a larger family of related natural products, including the trikentrins, which share the cyclopenta[g]indole core, further underscoring the utility of this synthetic pathway and the indanone precursors.
The synthesis of dilemmaones serves as an excellent example of the strategic use of the indanone scaffold to construct complex polycyclic and heterocyclic systems. The inherent structure of the indanone provides a rigid framework upon which further rings can be built with a high degree of stereochemical control.
The key strategic elements in these syntheses often include:
Functional Group Manipulation: The ketone and hydroxyl groups on the this compound scaffold can be used to direct ortho-substitution or can be transformed into other functionalities to facilitate cyclization reactions.
Ring Annulation: The existing cyclopentanone (B42830) ring is often fused with additional rings. In the case of dilemmaone synthesis, this involves building the indole nucleus onto the indanone's benzene (B151609) ring.
Reductive Cyclization: A common and powerful step in these syntheses is the use of a reductive cyclization, where a nitro group and a carbonyl group on the precursor molecule react under reducing conditions to form the final heterocyclic ring system in a single, efficient step.
This strategic approach allows for the efficient assembly of complex, multi-ring systems that are characteristic of many biologically active natural products.
Role as a Privileged Scaffold for Novel Compound Libraries in Medicinal Chemistry Research
The 1-indanone (B140024) core, including derivatives like this compound, is considered a "privileged scaffold" in medicinal chemistry. beilstein-journals.orgnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a highly valuable starting point for the development of new therapeutic agents. The indanone structure is present in a wide range of biologically active compounds, demonstrating its versatility in interacting with various protein families.
1-indanone derivatives have been shown to possess a broad spectrum of biological activities, as detailed in the table below.
| Biological Activity | Therapeutic Area | Reference |
| Antiviral | Infectious Disease | beilstein-journals.orgnih.gov |
| Anti-inflammatory | Inflammation | beilstein-journals.orgnih.gov |
| Anticancer | Oncology | beilstein-journals.orgnih.gov |
| Neuroprotective | Neurodegenerative Disease | beilstein-journals.orgnih.gov |
| Fungicidal | Agriculture / Infectious Disease | beilstein-journals.orgnih.gov |
This table is interactive. Click on the headers to sort.
By using this compound as a core structure, medicinal chemists can generate large libraries of related compounds through combinatorial chemistry. By systematically modifying the functional groups—for example, by alkylating the hydroxyl group, performing reactions at the ketone, or adding substituents to the aromatic ring—researchers can explore the structure-activity relationship (SAR) and optimize the compounds for potency and selectivity against a specific biological target.
Use as a Chemical Probe for Investigating Biological Systems and Pathways
Currently, there is no significant information in the reviewed scientific literature to suggest that this compound is used directly as a chemical probe. Chemical probes are typically molecules designed with specific functionalities to interact with and report on biological systems, such as fluorescent tags or reactive groups for covalent labeling. While the indanone scaffold could potentially be incorporated into a larger molecule designed as a chemical probe, the compound itself does not possess the typical features required for such applications.
Development of Advanced Analytical Methodologies for Detection and Quantification of this compound (e.g., in complex synthetic mixtures, non-human biological samples, environmental matrices)
Specific, advanced analytical methodologies dedicated solely to the detection and quantification of this compound are not widely reported in the literature. As a synthetic intermediate, its analysis during a chemical synthesis would typically be accomplished using standard laboratory techniques.
These routine analytical methods include:
High-Performance Liquid Chromatography (HPLC): Used to separate the compound from starting materials, reagents, and other byproducts in a reaction mixture, allowing for monitoring of reaction progress and assessment of purity.
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives of the compound, providing both separation and structural identification based on mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecule, confirming its identity and purity after isolation.
While these methods are not "advanced methodologies" developed specifically for this compound, they are the standard and effective means for its detection and quantification in a research or manufacturing setting. There is no indication of a need for its quantification in non-human biological or environmental samples that would necessitate the development of more specialized techniques.
Industrial Chemical Applications
While specific industrial applications for the compound this compound are not extensively documented in publicly available literature, the broader class of 1-indanone derivatives serves as versatile intermediates in the synthesis of fine chemicals and has shown potential in agricultural applications.
Fine Chemicals
The 1-indanone scaffold is a valuable building block in organic synthesis. Derivatives of 1-indanone are utilized in the preparation of more complex molecules, including pharmaceuticals and natural products. For instance, the related compound 7-Hydroxy-6-methylindan-1-one has been used as an intermediate in the synthesis of the natural sesquiterpene, jungianol. beilstein-journals.org This highlights the role of substituted indanones as key precursors in multi-step synthetic pathways leading to high-value fine chemicals. The synthesis of various substituted 1-indanones, such as 5-hydroxy-1-indanone (B188539) and 6-methyl-1-indanone, is well-established, suggesting the potential for this compound to also serve as a precursor in similar synthetic strategies. beilstein-journals.org
Agricultural Applications
The class of 1-indanone derivatives has been identified as possessing biological activities relevant to the agricultural sector, with research indicating their potential as insecticides, fungicides, and herbicides. beilstein-journals.org Although specific studies on this compound are not detailed in the reviewed literature, the general properties of the 1-indanone structure form a basis for potential applications.
Potential Agricultural Roles of 1-Indanone Derivatives
| Application | Description | Research Findings for 1-Indanone Derivatives |
| Insecticides | Agents used to control or kill insects. | Derivatives of 1-indanone have been recognized for their potential as effective insecticides. beilstein-journals.org |
| Fungicides | Biocidal chemical compounds or biological organisms used to kill parasitic fungi or their spores. | The 1-indanone structure is a component of molecules investigated for antifungal properties. beilstein-journals.org |
| Herbicides | Substances that are toxic to plants, used to destroy unwanted vegetation. | The potential for 1-indanone derivatives to be used as herbicides has been noted in scientific reviews. beilstein-journals.org |
It is important to note that while the general class of 1-indanones shows promise in these agricultural applications, specific research and development would be required to ascertain the efficacy and safety of this compound for such uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
